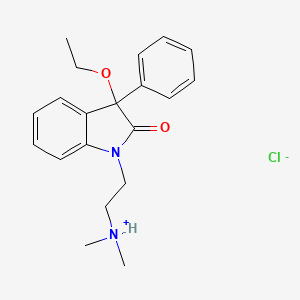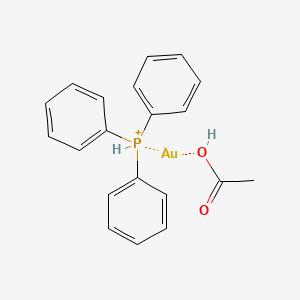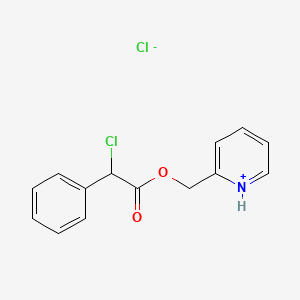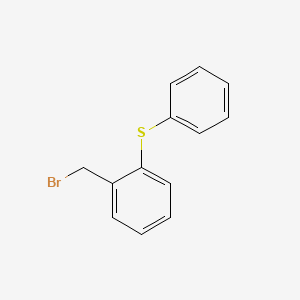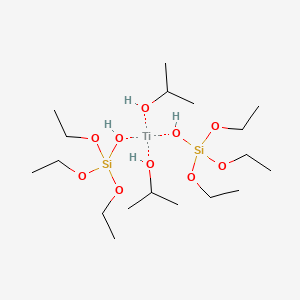
4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane is a complex organosilicon compound that features a unique structure incorporating silicon, titanium, and multiple ethoxy and isopropoxy groups.
Preparation Methods
The synthesis of 4,4,8,8-tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane typically involves the reaction of titanium tetrachloride with ethoxy and isopropoxy silanes under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of titanium dioxide and silicon dioxide as major products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state titanium and silicon compounds.
Scientific Research Applications
4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including ceramics and composites.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials for medical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 4,4,8,8-tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane involves its ability to form stable complexes with various substrates. The titanium and silicon atoms in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane can be compared with similar compounds like:
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound contains phosphorus atoms and is used as an antioxidant and reducing agent.
6,6-Dibutyl-4,4,8,8-tetraethoxy-3,5,7,9-tetraoxa-4,8-disila-6-stannaundecane: This compound features tin instead of titanium and has different chemical properties and applications.
Properties
CAS No. |
29772-27-8 |
|---|---|
Molecular Formula |
C18H48O10Si2Ti |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
propan-2-ol;titanium;triethoxy(hydroxy)silane |
InChI |
InChI=1S/2C6H16O4Si.2C3H8O.Ti/c2*1-4-8-11(7,9-5-2)10-6-3;2*1-3(2)4;/h2*7H,4-6H2,1-3H3;2*3-4H,1-2H3; |
InChI Key |
DBLANHXGLXORAI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](O)(OCC)OCC.CCO[Si](O)(OCC)OCC.CC(C)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



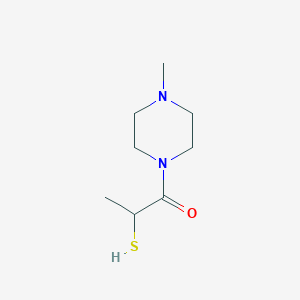
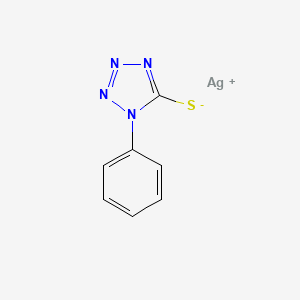
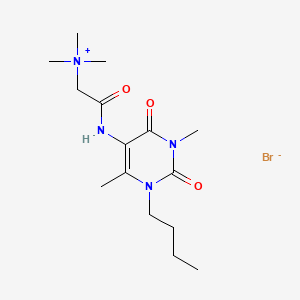
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
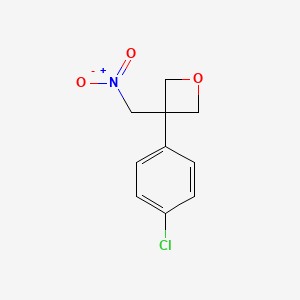

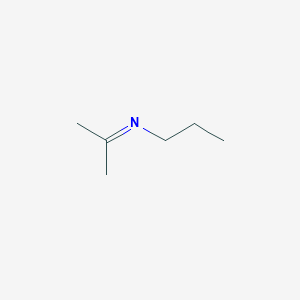
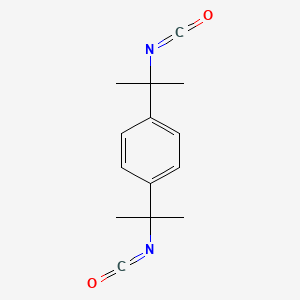
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
